Carbomethoxycarbonyl-D-Pro-D-Phe benzyl ester
Description
Properties
IUPAC Name |
benzyl 2-[[1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-31-24(30)22(28)26-14-8-13-20(26)21(27)25-19(15-17-9-4-2-5-10-17)23(29)32-16-18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPXNIBWDJBVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbomethoxycarbonyl-D-Pro-D-Phe benzyl ester typically involves the protection of amino acids followed by coupling reactions. The process begins with the protection of the amino group of proline and phenylalanine using carbomethoxycarbonyl (Cbz) groups. The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Carbomethoxycarbonyl-D-Pro-D-Phe benzyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Carbomethoxycarbonyl-D-Pro-D-Phe benzyl ester has several scientific research applications:
Mechanism of Action
Carbomethoxycarbonyl-D-Pro-D-Phe benzyl ester exerts its effects by inhibiting the binding of the HIV-1 envelope protein gp120 to the cell surface glycoprotein CD4. This inhibition prevents the virus from attaching to and entering host cells, thereby blocking the infection process . The compound interacts with specific sites on gp120, disrupting its ability to bind to CD4 .
Comparison with Similar Compounds
Similar Compounds
- Carbomethoxycarbonyl-D-Pro-D-Phe methyl ester
- Carbomethoxycarbonyl-D-Pro-D-Phe ethyl ester
- Carbomethoxycarbonyl-D-Pro-D-Phe isopropyl ester
Uniqueness
Carbomethoxycarbonyl-D-Pro-D-Phe benzyl ester is unique due to its specific esterification with benzyl alcohol, which imparts distinct chemical properties and biological activity. Compared to its methyl, ethyl, and isopropyl counterparts, the benzyl ester exhibits enhanced stability and binding affinity to gp120 .
Biological Activity
Carbomethoxycarbonyl-D-Pro-D-Phe benzyl ester (CAS No. 129988-00-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of phenylalanine and is characterized by its unique molecular structure, which includes a carbomethoxy group, a proline residue, and a benzyl ester moiety.
Chemical Structure
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its biological activity.
Biological Activity
Research into the biological activity of this compound has revealed several interesting properties:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of indoles and quinoxalines have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus . While specific data on this compound is limited, it is reasonable to hypothesize similar activity due to structural similarities.
- Anticancer Potential : The anticancer properties of related compounds have been explored extensively. In particular, certain derivatives have demonstrated potent efficacy against ovarian cancer xenografts in animal models, achieving tumor growth suppression rates exceeding 100% . This suggests that this compound could potentially exhibit similar anticancer effects.
- Enzymatic Hydrolysis : The compound's ester group is susceptible to hydrolysis by carboxylic ester hydrolases, which are enzymes prevalent in various biological systems. This hydrolysis can lead to the release of bioactive metabolites that may contribute to the compound's overall biological effects .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
